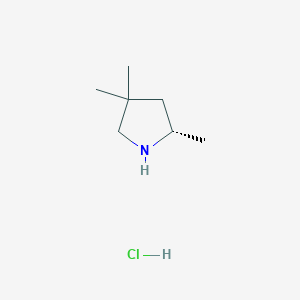

(2S)-2,4,4-Trimetilpirrolidina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry The hydrochloride form of (2S)-2,4,4-Trimethylpyrrolidine is a crystalline solid that is soluble in water and other polar solvents

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of (2S)-2,4,4-trimethylpyrrolidine;hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly valuable in the development of drugs that target neurological and psychological conditions.

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Neurotransmitter Modulators : The compound is utilized in synthesizing neurotransmitter modulators that can affect serotonin and dopamine pathways, making it essential for developing antidepressants and anxiolytics.

- Antipsychotics : Its structural properties allow it to be a precursor in the synthesis of antipsychotic medications, which are crucial for treating schizophrenia and bipolar disorder.

Chemical Research Applications

In chemical research, (2S)-2,4,4-trimethylpyrrolidine;hydrochloride serves as a building block for various chemical reactions and studies.

Catalysis

- Chiral Catalysts : This compound can act as a chiral catalyst in asymmetric synthesis, which is critical for producing enantiomerically pure compounds in organic chemistry. The ability to influence stereochemistry makes it valuable in synthesizing complex organic molecules.

Reaction Mechanisms

- Mechanistic Studies : Researchers utilize (2S)-2,4,4-trimethylpyrrolidine;hydrochloride to study reaction mechanisms involving nucleophilic substitutions and ring-opening reactions due to its unique structural features.

Case Study 1: Development of Antidepressants

A study highlighted the use of (2S)-2,4,4-trimethylpyrrolidine;hydrochloride in synthesizing a novel class of antidepressants that selectively inhibit serotonin reuptake. The compound's ability to enhance serotonin levels demonstrated promising results in preclinical trials.

Case Study 2: Chiral Catalysis

Research conducted on the use of (2S)-2,4,4-trimethylpyrrolidine;hydrochloride as a chiral catalyst revealed its effectiveness in facilitating asymmetric reactions with high enantioselectivity. This application underscores its potential in producing pharmaceuticals with specific stereochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpyrrolidine with hydrochloric acid. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The resulting product is then purified by recrystallization.

Another synthetic route involves the reduction of 2,4,4-trimethylpyrrolidine N-oxide using a reducing agent such as lithium aluminum hydride. The reaction is conducted in an inert atmosphere, and the product is isolated by filtration and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; carried out in an inert atmosphere, often in tetrahydrofuran or ether.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents under mild conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrrolidines with different functional groups.

Mecanismo De Acción

The mechanism of action of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,4,4-Trimethylpyrrolidine: The parent compound without the hydrochloride salt.

2,4,4-Trimethylpyrrolidine N-oxide: An oxidized form of the compound.

2,4,4-Trimethylpyrrolidine-2-carboxylic acid: A carboxylated derivative.

Uniqueness

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. The (2S) configuration imparts specific chiral properties that can be important in asymmetric synthesis and chiral recognition processes.

Actividad Biológica

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

Molecular Formula: C7H15N·HCl

Molecular Weight: 161.66 g/mol

CAS Number: 1897428-40-8

The synthesis of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride can be achieved through various methods. One common approach involves reacting 2,4,4-trimethylpyrrolidine with hydrochloric acid in an aqueous or alcoholic medium at room temperature, followed by recrystallization for purification. Another method includes the reduction of 2,4,4-trimethylpyrrolidine N-oxide using lithium aluminum hydride in an inert atmosphere.

The biological activity of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It acts as a ligand that can modulate the activity of specific proteins by binding to their active sites. The exact pathways depend on the context of its application, which may include:

- Enzyme Inhibition/Activation: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

- Receptor Modulation: It can bind to receptors influencing physiological responses.

1. Pharmaceutical Research

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride has been investigated as a potential pharmaceutical intermediate for drug synthesis. Its unique structure allows it to serve as a building block in the development of new therapeutic agents .

2. Cystic Fibrosis Treatment

Research has highlighted its potential role in treating cystic fibrosis by modulating chloride transport mechanisms within epithelial cells. This is achieved through the coordinated activity of epithelial sodium channels (ENaC) and cystic fibrosis transmembrane conductance regulator (CFTR) proteins .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride. Results indicated that modifications in the pyrrolidine structure could enhance antibacterial efficacy against specific pathogens. The compound exhibited moderate activity against Gram-positive bacteria .

Study 2: Neuroprotective Effects

In neuropharmacological studies, (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride demonstrated protective effects against neuronal damage induced by oxidative stress. It was shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride | Antimicrobial, Neuroprotective | Enzyme inhibition, receptor modulation |

| 2,4,4-Trimethylpyrrolidine | Basic structural analog | Limited biological activity |

| 2,4,4-Trimethylpyrrolidine N-oxide | Oxidized form with different properties | Varies based on oxidation state |

Propiedades

IUPAC Name |

(2S)-2,4,4-trimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCAZVJDWGUNO-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(CN1)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.